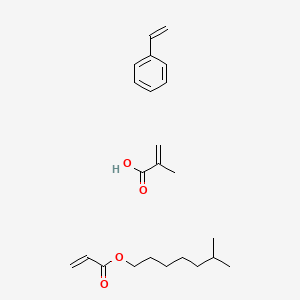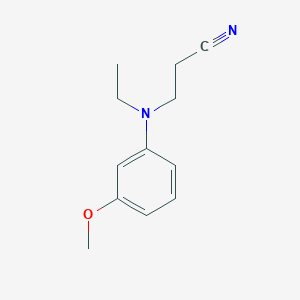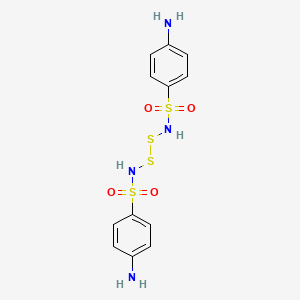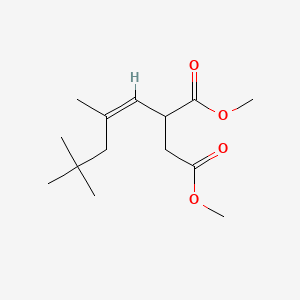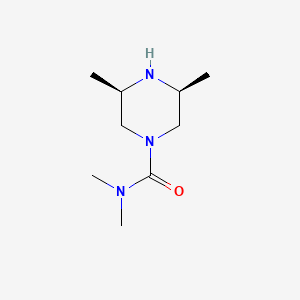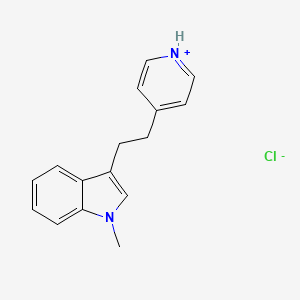
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride is a chemical compound with the molecular formula C16H16N2•ClH and a molecular weight of 272.80 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
准备方法
The synthesis of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions can vary, but common methods include:
Conventional Method: This involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) without the use of solvents.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times compared to conventional methods.
Ultrasound-Assisted Synthesis: Ultrasound waves are used to enhance the reaction rate and yield by promoting better mixing and energy transfer.
Industrial production methods may involve the use of environmentally friendly solvents, such as deep eutectic solvents, to replace traditional organic solvents .
化学反应分析
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives .
科学研究应用
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
相似化合物的比较
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride can be compared with other pyridinium salts and indole derivatives:
Pyridinium Salts: Similar compounds include N-alkylpyridinium salts, which are prepared by the reaction of pyridine with alkyl halides or sulfates. These compounds share similar chemical properties but may differ in their biological activities and applications.
Indole Derivatives: Compounds such as 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino derivatives have been studied for their anti-HIV activity. While they share the indole moiety, their specific activities and applications can vary significantly.
The uniqueness of this compound lies in its combination of the indole and pyridinium structures, which confer distinct chemical and biological properties.
属性
CAS 编号 |
7770-47-0 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC 名称 |
1-methyl-3-(2-pyridin-1-ium-4-ylethyl)indole;chloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13;/h2-5,8-12H,6-7H2,1H3;1H |
InChI 键 |
CWOQYYCUEXUCCM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[NH+]C=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
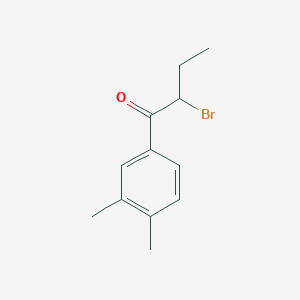
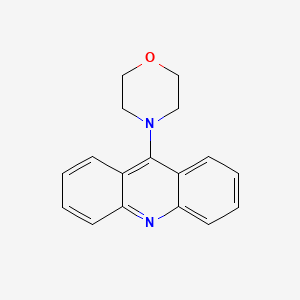
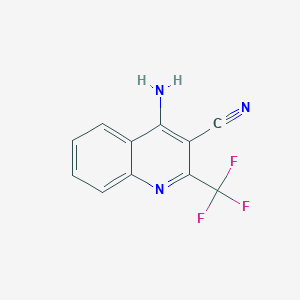
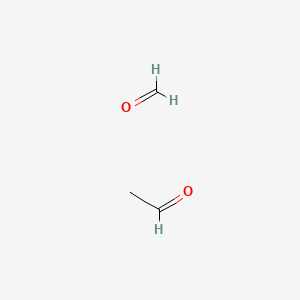

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

